molecular formula C13H9ClO B110928 3-Chlorobenzophenone CAS No. 1016-78-0

3-Chlorobenzophenone

Cat. No.: B110928
CAS No.: 1016-78-0
M. Wt: 216.66 g/mol
InChI Key: CPLWKNRPZVNELG-UHFFFAOYSA-N
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Description

3-Chlorobenzophenone is an organic compound with the molecular formula C13H9ClO. It is a derivative of benzophenone, where one of the phenyl rings is substituted with a chlorine atom at the third position. This compound is a white to cream-colored powder and is used in various chemical applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobenzophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of benzene with 3-chlorobenzoyl chloride in the presence of a catalyst such as aluminum trichloride (AlCl3). The reaction is typically carried out at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves the condensation of benzene with 3-chlorobenzoyl chloride, followed by purification steps such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chlorobenzophenone has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 3-Chlorobenzophenone is unique due to the position of the chlorine atom, which affects its reactivity and interaction with other molecules. Compared to 4-chlorobenzophenone and 2-chlorobenzophenone, the 3-chloro derivative has different steric and electronic properties, influencing its chemical behavior and applications .

Properties

IUPAC Name

(3-chlorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLWKNRPZVNELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70906388
Record name (3-Chlorophenyl)(phenyl)methanone
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Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1016-78-0
Record name 3-Chlorobenzophenone
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Record name 3-Chlorobenzophenone
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Record name 3-Chlorobenzophenone
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Record name (3-Chlorophenyl)(phenyl)methanone
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Record name 3-chlorobenzophenone
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Synthesis routes and methods I

Procedure details

To a refluxing solution containing 43.9 g (0.25 mole) of 3-chlorobenzoyl chloride in 120 ml. of dry benzene is added 30.0 g. (0.225 mole) of anhydrous aluminum chloride in several portions over a period of 10 minutes. When the reaction is complete, as indicated by vapor phase chromatographic (vpc) techniques, the mixture is cooled to 25° and diluted with ether. Extraction with dilute base is followed by thorough drying (magnesium sulfate) and concentration in vacuo. Final purification is effected by recrystallization from ether-hexane to afford 13.7 g (0.06 mole) of 3-chlorobenzophenone, m.p. 84°14 85°.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a suspension of 6.4 g. (0.266 mole) of magnesium turnings in 50 ml. of tetrahydrofuran was added dropwise 51 g. (0.268 mole) of 3-bromochlorobenzene in 100 ml. of dried tetrahydrofuran and the mixture refluxed for one hour. The cooled reaction mixture was added to 27.4 g. (0.266 mole) of benzonitrile in 100 ml. of tetrahydrofuran and refluxed for one hour. The reaction mixture was poured carefully into 100 ml. of ice/water and 10 ml. of concentrated sulfuric acid and heated on a steam bath for 30 minutes. The solution was cooled, extracted with ether, washed with water and 5% sodium bicarbonate solution, dried, evaporated and chromatographed to give 3-chlorobenzophenone (recrystallized from methanol), m.p. 83° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the position of the chlorine atom on the benzophenone ring affect its photochemical reactivity?

A: Research indicates that the position of the chlorine substituent on the benzophenone ring significantly influences its photochemical behavior, specifically its ability to abstract hydrogen atoms. Studies employing nanosecond time-resolved resonance Raman (ns-TR3) spectroscopy demonstrate that while 3-Chlorobenzophenone, 4-Chlorobenzophenone, and 4,4′-Dichlorobenzophenone exhibit comparable hydrogen abstraction capabilities to the parent benzophenone, 2-Chlorobenzophenone displays a notably reduced ability. [] This suggests a unique "ortho effect" exerted by the chlorine atom in the 2-position, hindering the hydrogen abstraction process. []

Q2: Can this compound be used as a building block for synthesizing more complex molecules?

A: Yes, this compound serves as a versatile starting material in organic synthesis. For example, it acts as a key component in cyclocondensation reactions with diamines. When reacted with ethylenediamine, this compound yields imidazo[2,1-a]isoquinoline derivatives. [] Alternatively, its reaction with ortho-phenylenediamine produces benzo[b]phenazine derivatives. [] These reactions highlight the utility of this compound in constructing diverse heterocyclic scaffolds, which are valuable in medicinal chemistry and materials science.

Q3: Are there any computational studies investigating the properties of this compound?

A: While the provided research papers don't delve deeply into computational studies on this compound itself, they emphasize the use of Density Functional Theory (DFT) calculations to analyze the spectroscopic data and reaction mechanisms involving its derivatives. [] DFT calculations can be further employed to model the electronic structure, reactivity, and spectroscopic properties of this compound. Additionally, Quantitative Structure-Activity Relationship (QSAR) studies can be performed using computational methods to understand the relationship between the structure of this compound derivatives and their anticonvulsant activity. [, ]

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